REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:15]([OH:18])([CH3:17])[CH3:16]>CCN(CC)CC>[CH:15]([O:18][C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
2.13 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
|
Name
|
Cu(I)Br
|
Quantity
|
0.64 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying of the combined organic fractions, and evaporation
|
Type
|
CUSTOM
|
Details
|
yielded a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by reversed phase preparative HPLC
|
Type
|
WASH
|
Details
|
eluting with an acetonitrile/water gradient
|
Type
|
CUSTOM
|
Details
|
Evaporation of the product fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |